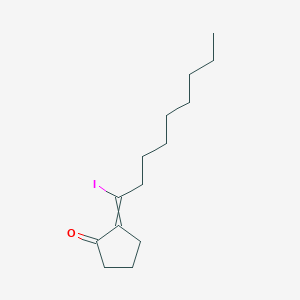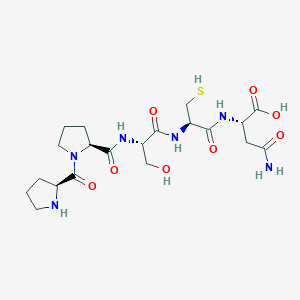![molecular formula C22H27NO4 B14191615 Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920270-52-6](/img/structure/B14191615.png)
Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a biphenyl structure with an octyl chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the nitration of a biphenyl derivative followed by esterification. One common method is the nitration of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted biphenyls: Formed by nucleophilic aromatic substitution.
科学的研究の応用
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-nitro-4-methyl[1,1’-biphenyl]-4-carboxylate
- Methyl 2-nitro-4-ethyl[1,1’-biphenyl]-4-carboxylate
- Methyl 2-nitro-4-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological systems.
特性
CAS番号 |
920270-52-6 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
methyl 3-nitro-4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C22H27NO4/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)20-15-14-19(22(24)27-2)16-21(20)23(25)26/h10-16H,3-9H2,1-2H3 |
InChIキー |
PFFCAYKRJAIGRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
